

filgotinib dosing regimen rheumatoid arthritis monotherapy

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Compound Focus: Filgotinib

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Experimental Protocols & Clinical Evidence

For research purposes, the following summaries detail the methodologies and key findings from pivotal clinical trials investigating **filgotinib** monotherapy.

FINCH 3 Trial (Phase 3)

This 52-week, multicenter, double-blind, active-controlled trial evaluated **filgotinib** in patients with active RA and limited or no prior MTX exposure [1].

- **Study Design & Protocol:**
 - **Patients:** 1252 patients were randomized 2:1:1:2 to one of four treatment arms.
 - **Interventions:**
 - **Filgotinib** 200 mg + MTX (FIL200+MTX)
 - **Filgotinib** 100 mg + MTX (FIL100+MTX)
 - **Filgotinib 200 mg monotherapy (FIL200)**
 - MTX monotherapy
 - **Primary Endpoint:** Proportion of patients achieving ACR20 response at week 24.
- **Key Findings:** At week 24, 78% of patients receiving FIL200 monotherapy achieved an ACR20 response, compared to 71% on MTX monotherapy. While this difference was not statistically superior ($p=0.058$), the study confirmed the clinical benefit of **filgotinib** monotherapy [1].

DARWIN 3 Long-Term Extension (LTE) Study

This open-label extension study assessed the long-term safety and efficacy of **filgotinib** in patients who completed the 24-week phase II DARWIN 1 (**filgotinib** + MTX) and DARWIN 2 (**filgotinib** monotherapy) trials [2] [3].

- **Study Design & Protocol:**

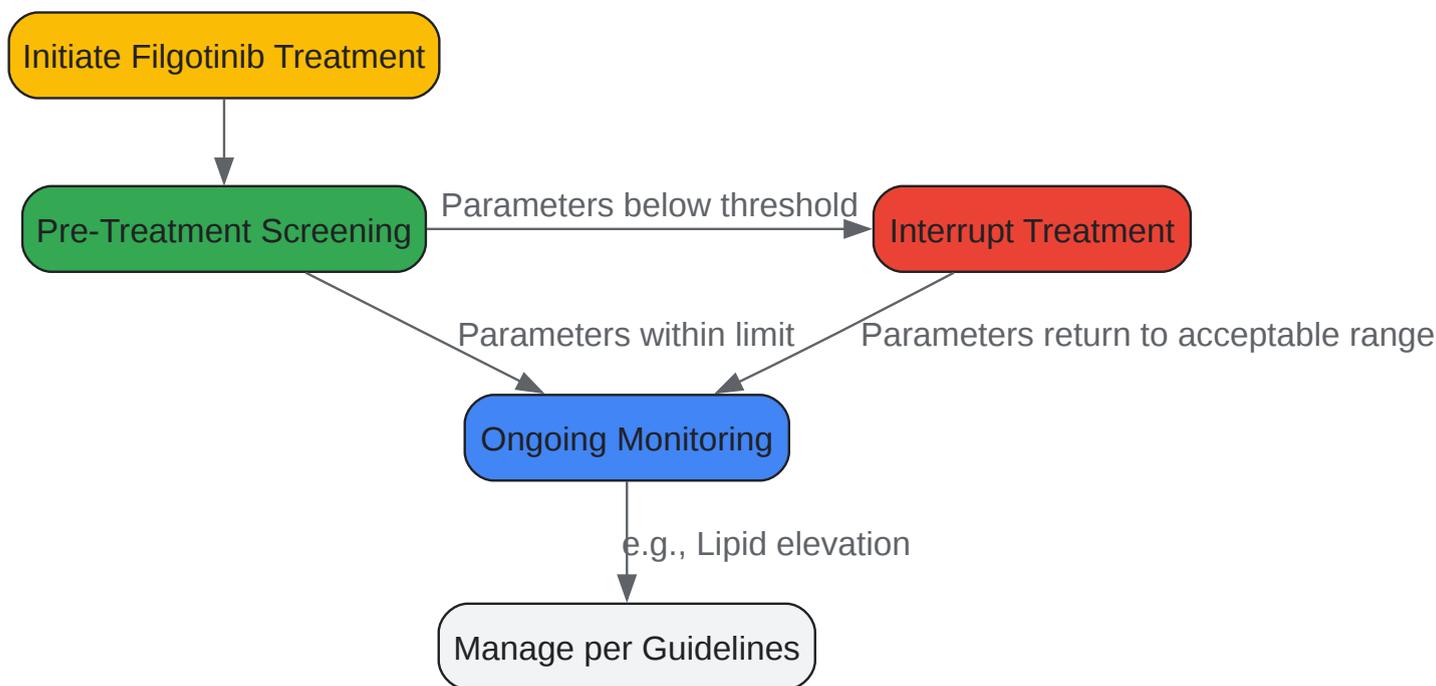
- **Patients:** 739 patients enrolled in the LTE.
- **Intervention:** Patients received **filgotinib** 200 mg once daily (except for a small subset of men in the U.S. who received 100 mg).
- **Primary Endpoint:** Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).
- **Duration:** The final analysis reported data for up to 8 years (mean exposure of 259.8 weeks) [2].

- **Key Findings:**

- **Efficacy: Filgotinib** monotherapy maintained long-term efficacy. American College of Rheumatology (ACR) 20/50/70 response rates at week 396 were 26.9%, 20.2%, and 14.7%, respectively (using non-responder imputation). The percentage of patients achieving DAS28-CRP remission (<2.6) increased to 62.8% at week 396 [2] [4].
- **Safety:** The exposure-adjusted incidence rate (EAIR) for serious TEAEs was 3.8 per 100 patient-years. EAIRs for serious infections, herpes zoster, major adverse cardiovascular events (MACE), and malignancies were low, indicating a maintained safety profile over the long term [2].

Safety and Laboratory Monitoring Protocol

The following workflow and table outline the critical safety monitoring parameters required for managing **filgotinib** treatment in clinical trials [5].



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Laboratory Measure	Action Required	Monitoring Guidance
Absolute Neutrophil Count (ANC)	Do not initiate or interrupt treatment if $ANC < 1 \times 10^9$ cells/L.	Before treatment initiation and thereafter per routine patient management [5].
Absolute Lymphocyte Count (ALC)	Do not initiate or interrupt treatment if $ALC < 0.5 \times 10^9$ cells/L.	
Hemoglobin (Hb)	Do not initiate or interrupt treatment if $Hb < 8$ g/dL.	
Lipid Parameters	Manage according to international clinical guidelines for hyperlipidaemia.	12 weeks after initiation and thereafter per guidelines [5].

Summary of Key Quantitative Data

The table below consolidates key efficacy and safety data from the clinical trials for a comprehensive overview.

Trial	Duration	Treatment Arm	Efficacy (ACR20)	Key Safety Findings (EAIR per 100 PYs)
FINCH 3 [1]	24 weeks	FIL 200 mg Monotherapy	78%	Adverse event rates through week 52 were comparable between all treatments.
FINCH 3 [1]	24 weeks	MTX Monotherapy	71%	-

| **DARWIN 3 (LTE)** [2] | Up to 8 years | All Patients (Pooled) | 26.9% (ACR20 at 8 years) | **TEAEs:** 67.0 **Serious TEAEs:** 3.8 **Serious Infections:** 1.3 **Herpes Zoster:** 1.3 **MACE:** 0.19 **Malignancies:** 0.6 |

Conclusion for Research Applications

For scientists and drug development professionals, the evidence supports **filgotinib** 200 mg once daily as a standard dose for RA monotherapy in the general adult population. The 100 mg dose is a critical option for special populations with increased risk profiles. The long-term data from DARWIN 3 demonstrates a durable efficacy and consistent safety profile for up to 8 years, supporting its viability for chronic management of RA. The FAITHFUL study (phase IV) is ongoing and will provide further prospective evidence comparing **filgotinib** add-on therapy to monotherapy in patients with an inadequate response to MTX [6].

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